7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-Dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a dimethoxyphenyl group, a methyl group, and a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental process in cellular proliferation . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound leads to a significant alteration in cell cycle progression .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Preparation Methods
The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common synthetic route begins with the preparation of a chalcone intermediate. This is achieved by reacting 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide in ethanol . The resulting chalcone is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) and triethylamine under reflux conditions to form the desired triazolopyrimidine compound .
Chemical Reactions Analysis
7-(2,3-Dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or phenyl groups can be replaced with other substituents.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Scientific Research Applications
The compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its biological activity and potential therapeutic applications.
7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Studied for its antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: Investigated for their antimicrobial and antifungal activities.
These compounds share structural similarities but differ in their substituents and specific applications, highlighting the versatility and potential of the triazolopyrimidine scaffold.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-17(20(27)25-14-8-5-4-6-9-14)18(26-21(24-13)22-12-23-26)15-10-7-11-16(28-2)19(15)29-3/h4-12,18H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYXFGRYFAUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.